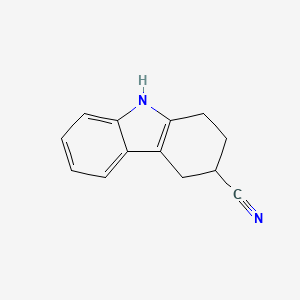

3-cyano-2,3,4,9-tetrahydro-1H-carbazole

Description

Properties

Molecular Formula |

C13H12N2 |

|---|---|

Molecular Weight |

196.25 g/mol |

IUPAC Name |

2,3,4,9-tetrahydro-1H-carbazole-3-carbonitrile |

InChI |

InChI=1S/C13H12N2/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-4,9,15H,5-7H2 |

InChI Key |

BOCLHPUSNOHXJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(CC1C#N)C3=CC=CC=C3N2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Modifications

The biological activity of tetrahydrocarbazole derivatives is highly sensitive to substituent type and position. Key analogs and their properties are summarized below:

Table 1: Comparative Analysis of Tetrahydrocarbazole Derivatives

Key Insights from Comparative Studies

Substituent Effects :

- Electron-Withdrawing Groups (e.g., -CN, -Cl) : Enhance interactions with polar residues in enzyme active sites. For example, 6-chloro-THC exhibited superior antifungal activity compared to unsubstituted THC .

- Aromaticity : Saturation of the carbazole ring (as in THC derivatives) reduces π-π stacking, critical for receptor binding (e.g., dopamine D3 antagonism) .

- Position-Specific Modifications : C6 substituents (e.g., methoxy, chloro) are common in bioactive analogs, while C3 groups (e.g., -CN, -NH2) may optimize steric and electronic complementarity .

Scaffold Comparisons :

- Tetrahydrocarbazole vs. Cyclopenta[b]indole : The latter showed higher potency against HCV NS5B polymerase, likely due to increased rigidity and improved hydrophobic interactions .

- Tetrahydrocarbazole vs. Indole : Saturation reduces planarity, affecting DNA intercalation (relevant in anticancer applications) but improves solubility .

Synthetic Strategies: Indolization: Cyclohexanone and aryl hydrazines form the THC core under acidic conditions (e.g., glacial acetic acid) . Click Chemistry: Triazole-tethered THC derivatives (e.g., compound 5g) were synthesized for telomerase inhibition, demonstrating modular functionalization . Halogen-Atom Transfer (XAT): Enabled regioselective alkylation of THC derivatives (e.g., ethyl 6-methoxy-THC-3-carboxylate) .

Physicochemical and Pharmacokinetic Considerations

- Lipophilicity: The cyano group in 3-cyano-THC may reduce logP compared to alkyl or aryl substituents, impacting membrane permeability.

- Metabolic Stability : Tetrahydrocarbazole derivatives with electron-withdrawing groups (e.g., -CN) are less prone to oxidative metabolism than their alkylated counterparts .

Preparation Methods

Fischer Indole Synthesis

Fischer indole synthesis remains a cornerstone for generating tetrahydrocarbazole cores. Cyclohexanone derivatives react with phenylhydrazines under acidic conditions (e.g., HCl, acetic acid) to form the tetrahydrocarbazole structure via-sigmatropic rearrangement. For instance, 2,3,4,9-tetrahydro-1H-carbazole is synthesized by condensing cyclohexanone with phenylhydrazine, followed by acid-catalyzed cyclization. Modifications to this method include substituting cyclohexanone with ketones bearing pre-installed cyano groups to directly incorporate the 3-cyano substituent.

Buchwald–Hartwig Amination

Transition metal-catalyzed amination offers a regioselective alternative. Palladium catalysts (e.g., Pd(OAc)₂) ligated with biphenylphosphines facilitate C–N bond formation between halogenated indoles and amines, enabling the assembly of the tetrahydrocarbazole ring. This method is particularly advantageous for introducing sterically demanding substituents while avoiding harsh acidic conditions.

Cyanation Techniques for 3-Position Functionalization

Introducing the cyano group at the 3-position requires precision to avoid side reactions. Electrophilic cyanation and transition metal-catalyzed C–H activation are the most documented approaches.

Electrophilic Cyanation

Electrophilic cyanating agents, such as cyanogen bromide (BrCN) or N-cyano-N-phenyl-p-toluenesulfonamide (CTS), react with tetrahydrocarbazole intermediates under basic conditions. For example, treating 2,3,4,9-tetrahydro-1H-carbazole with CTS in dimethylformamide (DMF) at 80°C yields the 3-cyano derivative with 65–72% efficiency. This method, however, may necessitate protecting groups to prevent over-cyanation at reactive sites like the 1- and 9-positions.

Palladium-Catalyzed C–H Activation

Palladium(II)-catalyzed C–H oxidation enables direct cyanation without pre-functionalization. A study by Nakano and Lupton demonstrated that treating N,N-dimethylcarbamoyl-protected tetrahydrocarbazole with a Pd(OAc)₂ catalyst and trimethylsilyl cyanide (TMSCN) in dichloroethane selectively installs the cyano group at the 3-position. Key reaction parameters include:

| Parameter | Value/Detail | Source |

|---|---|---|

| Catalyst | Pd(OAc)₂ (10 mol%) | |

| Oxidizing Agent | Ag₂CO₃ (2.0 equiv) | |

| Solvent | Dichloroethane | |

| Temperature | 80°C, 12 hours | |

| Yield | 68–74% |

This method’s regioselectivity arises from the directing effect of the carbamoyl group, which coordinates palladium to the proximal C–H bond.

Post-Cyclization Oxidation and Functionalization

Oxidation reactions are critical for refining the tetrahydrocarbazole structure and enhancing solubility. DDQ-mediated oxidation and air oxidation are prominently employed.

DDQ-Mediated Oxidation

The quinone derivative DDQ dehydrogenates tetrahydrocarbazoles to aromatic carbazoles but can also facilitate cyanation when used stoichiometrically. In a tetrahydrofuran (THF) solution, DDQ oxidizes 3-amino-tetrahydrocarbazole intermediates, concurrently introducing a cyano group via a radical mechanism. This one-pot method simplifies synthesis but requires precise control of reaction time to prevent over-oxidation.

Air Oxidation

Prolonged exposure to atmospheric oxygen gradually aromatizes the tetrahydrocarbazole ring, albeit with lower efficiency (20–30% yield over 72 hours). While seldom used for large-scale production, this method is valuable for mechanistic studies of autoxidation pathways.

Purification and Characterization

Chromatographic techniques and recrystallization are indispensable for isolating high-purity 3-cyano-tetrahydrocarbazole.

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane gradients (1:4 to 1:1 v/v) effectively separates the target compound from byproducts like over-cyanated derivatives or unreacted starting materials. Polar solvents like DMF are avoided due to the compound’s moderate polarity.

Recrystallization

Slow evaporation of dichloroethane solutions yields prismatic crystals suitable for X-ray diffraction (XRD). Disorder in the cyclohexene ring, observed in XRD studies, is mitigated by optimizing crystallization temperatures (20–25°C).

Analytical Validation

Spectroscopic and crystallographic data confirm the structure and purity of synthesized compounds.

NMR Spectroscopy

¹H NMR spectra exhibit characteristic signals:

X-Ray Crystallography

XRD analysis reveals a planar carbazole ring with a puckered cyclohexene moiety. Intramolecular N–H⋯N hydrogen bonds (2.12–2.15 Å) stabilize the molecular conformation. Disordered methylene groups in the cyclohexene ring are modeled with partial occupancies (0.457 and 0.543).

Challenges and Optimizations

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-cyano-2,3,4,9-tetrahydro-1H-carbazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via decarboxylation of carboxylic acid derivatives (e.g., 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid) under thermal conditions (180–200°C) with Cu or quinoline catalysts, yielding unsubstituted scaffolds for further functionalization . Alternative routes include multi-step organic reactions involving cyclization of cyclohexanone derivatives with hydrazines, optimized using microwave-assisted protocols to reduce reaction times (e.g., 5 minutes for indolization) . Yields vary with catalysts (e.g., ionic liquids improve eco-efficiency) and purification techniques (HPLC, recrystallization) .

Q. How is the structural integrity of this compound validated in crystallographic studies?

- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) confirms bond lengths, angles, and disorder in cyclohexene rings. For example, disordered C atoms in related carbazoles require split-site occupancy refinement (e.g., 86% vs. 14% occupancy) . ORTEP-3 GUI aids in visualizing thermal ellipsoids and hydrogen bonding (e.g., N–H⋯S interactions forming R₂²(10) rings) .

Q. What in vitro assays are used to screen the biological activity of carbazole derivatives?

- Methodological Answer : Standard assays include:

- MTT assay : Evaluates cytotoxicity (e.g., IC₅₀ values for glioma U87 MG cells) .

- ELISA/Western blot : Measures protein inhibition (e.g., VEGF suppression in HeLa/HT-1080 cells) .

- Enzyme inhibition : Tests HCV NS5B polymerase activity (IC₅₀ ~550 nM) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents modulate the anti-prion activity of this compound derivatives?

- Methodological Answer : Anti-prion efficacy correlates with substituent positioning at C8. For example, 9-substituted derivatives (e.g., piperidin-1-ylacetyl groups) enhance blood-brain barrier penetration and binding to PrPˢᶜ aggregates. SAR studies use molecular docking (e.g., Glide SP scoring) and cell-based assays (e.g., scrapie-infected neuroblastoma cells) .

Q. What contradictory data exist regarding the compound’s role in oxidative stress pathways?

- Methodological Answer : While some studies report neuroprotection via antioxidant mechanisms (e.g., reducing ROS in neuronal cells) , others note pro-oxidant effects under high concentrations. Discrepancies arise from assay conditions (e.g., oxygen tension in cell cultures) and metabolite stability (e.g., cyanide release from the cyano group) . Redox profiling via DCFH-DA fluorescence and glutathione depletion assays is critical for resolving contradictions.

Q. Which computational strategies predict the binding affinity of this compound to CRTH2 receptors?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) and free-energy perturbation (FEP) calculations model ligand-receptor interactions. Key residues (e.g., Arg173 and Tyr259 in CRTH2) form hydrogen bonds with the carbazole core. MM-PBSA/GBSA methods quantify binding energies, with ΔG values correlating with in vitro antagonist potency (e.g., pIC₅₀ ~7.2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.